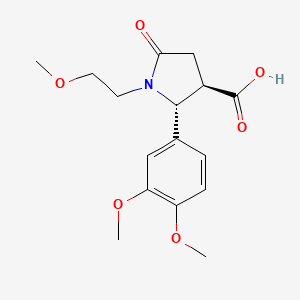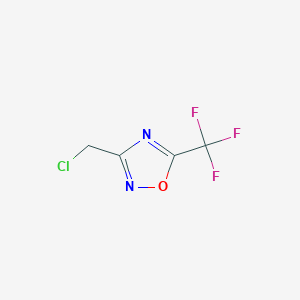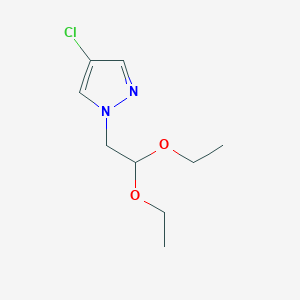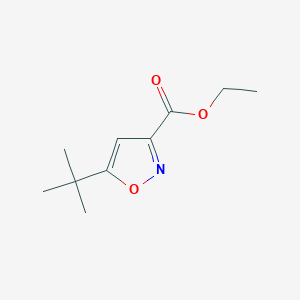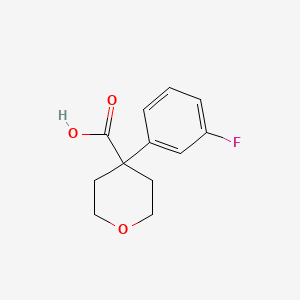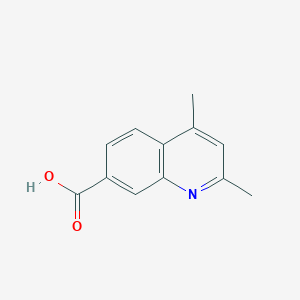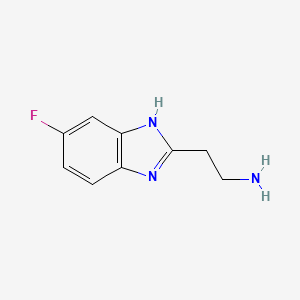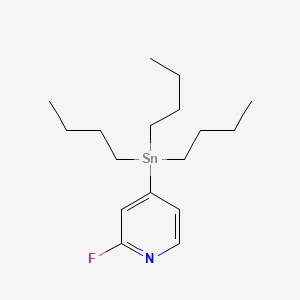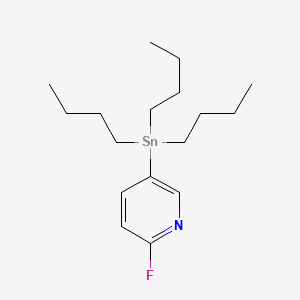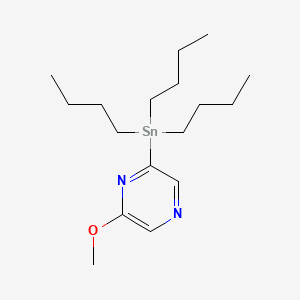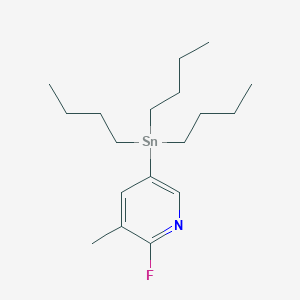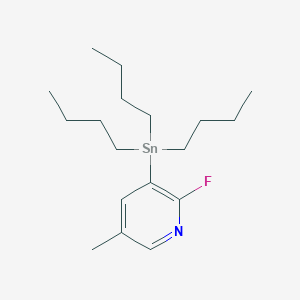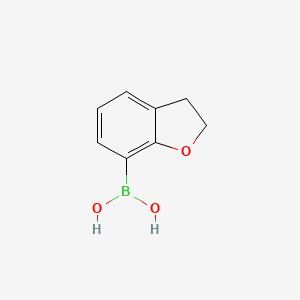![molecular formula C14H15N3 B1317897 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine CAS No. 553679-55-3](/img/structure/B1317897.png)
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an isoquinoline ring fused with a pyridine ring, making it a heterocyclic compound with significant biological and chemical properties.
作用机制
Target of Action
The primary target of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer .
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgens . This compound is an anti-androgen that effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could potentially be used in the treatment of prostate cancer.
生化分析
Biochemical Properties
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine plays a significant role in biochemical reactions, particularly as an androgen receptor antagonist . It effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound interacts with androgen receptors, inhibiting their activity and thereby affecting the signaling pathways associated with these receptors . This interaction is crucial for its role in suppressing cancer cell growth.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress the growth of prostate cancer cell lines highlights its potential therapeutic applications in oncology . Additionally, its impact on gene expression and cellular metabolism suggests broader implications for cellular health and disease management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with androgen receptors . By inhibiting these receptors, the compound disrupts the signaling pathways that promote cancer cell growth . This inhibition leads to changes in gene expression, ultimately resulting in the suppression of cancer cell proliferation . The compound’s molecular mechanism of action underscores its potential as a therapeutic agent in the treatment of androgen-dependent cancers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy . The compound interacts with enzymes and cofactors that modulate its metabolism, affecting its overall bioavailability and therapeutic potential . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within target tissues, affecting its overall therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular compartments or organelles within the cell, where it exerts its effects on androgen receptors and associated signaling pathways . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with pyridine derivatives in the presence of catalysts such as palladium or copper can yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes.
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Known for its antibacterial properties.
Uniqueness: 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
